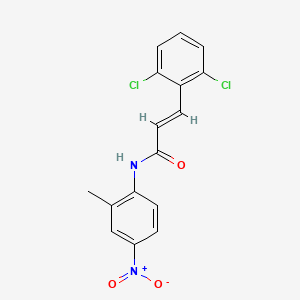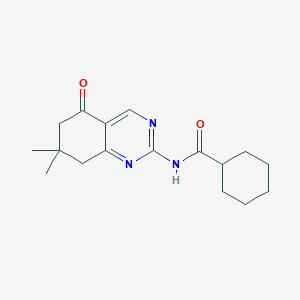
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. The compound is also used in turf management to control weeds in golf courses, parks, and other recreational areas.
Wirkmechanismus
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide works by inhibiting the growth of weeds. The compound is taken up by the roots of the plant and translocated to the growing points, where it interferes with cell division and elongation. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to affect the activity of several enzymes involved in plant growth and development. The compound also alters the levels of certain plant hormones, such as auxins and cytokinins, which play a crucial role in regulating plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The compound is easy to synthesize and has a low toxicity profile, making it a safe and convenient choice for researchers. However, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not effective against all types of weeds and may require multiple applications to achieve complete control.
Zukünftige Richtungen
There are several areas of research that can be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. Some of these include:
1. Development of new formulations that can enhance the efficacy of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide against resistant weed species.
2. Study of the long-term effects of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on soil health and microbial communities.
3. Investigation of the impact of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on non-target organisms such as insects and birds.
4. Identification of new molecular targets for 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide that can improve its herbicidal activity.
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound works by inhibiting the growth of weeds and has a low toxicity profile, making it a safe and convenient choice for use in crops and laboratory experiments. However, there are several areas of research that can be explored in the future to improve the efficacy and safety of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Synthesemethoden
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-methyl-4-nitrophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to yield 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its herbicidal properties. The compound has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is also known to have a low toxicity profile and is considered safe for use in crops.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-9-11(20(22)23)5-7-15(10)19-16(21)8-6-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGQAWZTMKKRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5458095.png)
![methyl 2-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5458103.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![methyl 2-(4-fluorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458118.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)
![4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)

![2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine](/img/structure/B5458154.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)